molecular formula C10H13BrO4 B13130950 Benzene, 2-bromo-1,4-bis(methoxymethoxy)- CAS No. 131136-47-5

Benzene, 2-bromo-1,4-bis(methoxymethoxy)-

Cat. No.: B13130950
CAS No.: 131136-47-5
M. Wt: 277.11 g/mol
InChI Key: HVKZXJCJPWQVJB-UHFFFAOYSA-N
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Description

Benzene, 2-bromo-1,4-bis(methoxymethoxy)-: is an organic compound with the molecular formula C10H13BrO4 It is a derivative of benzene, where two hydrogen atoms are replaced by bromine and methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the bromination of 1,4-dimethoxybenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The resulting bromo derivative is then reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzene, 2-bromo-1,4-bis(methoxymethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst).

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzene derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

Benzene, 2-bromo-1,4-bis(methoxymethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 2-bromo-1,4-bis(methoxymethoxy)- depends on its chemical structure and the specific reactions it undergoes. The bromine atom and methoxymethoxy groups can interact with various molecular targets, leading to different biological and chemical effects. For example, the bromine atom can participate in halogen bonding, while the methoxymethoxy groups can undergo hydrolysis to release formaldehyde and methanol, which can further react with other molecules .

Comparison with Similar Compounds

Uniqueness: Benzene, 2-bromo-1,4-bis(methoxymethoxy)- is unique due to the presence of two methoxymethoxy groups, which provide distinct chemical reactivity and potential applications compared to other similar compounds. The combination of bromine and methoxymethoxy groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

CAS No.

131136-47-5

Molecular Formula

C10H13BrO4

Molecular Weight

277.11 g/mol

IUPAC Name

2-bromo-1,4-bis(methoxymethoxy)benzene

InChI

InChI=1S/C10H13BrO4/c1-12-6-14-8-3-4-10(9(11)5-8)15-7-13-2/h3-5H,6-7H2,1-2H3

InChI Key

HVKZXJCJPWQVJB-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)OCOC)Br

Origin of Product

United States

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